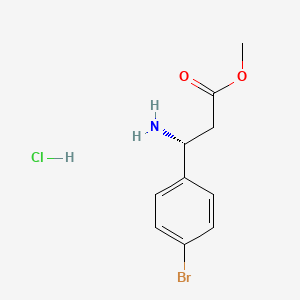
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride, also known as MFPH, is a synthetic compound with various applications in scientific research. It has been studied for its use in drug synthesis, its mechanism of action, and its biochemical and physiological effects.
Applications De Recherche Scientifique
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has several applications in scientific research. It has been used as a substrate for the enzyme leucine aminopeptidase, and as a model compound to study the effects of fluorine substitution on enzyme-substrate interactions. It has also been used to study the effects of fluorine substitution on the pharmacokinetics of drugs.
Mécanisme D'action
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a competitive inhibitor of leucine aminopeptidase. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of leucine aminopeptidase, an enzyme involved in the degradation of proteins. It has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has several advantages for use in lab experiments. It is a synthetic compound, so it is easy to obtain in large quantities. It is also relatively inexpensive and has a high purity. The main limitation of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is that it is a competitive inhibitor, so it can only be used to study the effects of competitive inhibition.
Orientations Futures
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has potential applications in drug synthesis and drug design. It can be used to study the effects of fluorine substitution on drug pharmacokinetics and drug metabolism. It could also be used to study the effects of competitive inhibition on enzyme activity. Additionally, further research could be done to study the effects of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride on other biochemical and physiological processes.
Méthodes De Synthèse
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride can be synthesized through a two-step process. First, 4-fluoro-3-methylbenzoic acid is reacted with 3-amino-3-methylbutanol to form a mono-ester. The mono-ester is then reacted with hydrochloric acid to form methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride. This two-step process results in a high yield of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride, with a purity of over 95%.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methylamine hydrochloride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-fluoro-3-phenylpropanoic acid by reacting 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol.", "Step 2: Reduction of 4-fluoro-3-phenylpropanoic acid to 3R-4-fluoro-3-phenylpropanol using sodium borohydride in the presence of ethanol.", "Step 3: Conversion of 3R-4-fluoro-3-phenylpropanol to 3R-4-fluoro-3-phenylpropanal using hydrochloric acid and sodium hydroxide.", "Step 4: Reaction of 3R-4-fluoro-3-phenylpropanal with methylamine hydrochloride in the presence of diethyl ether to form methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate.", "Step 5: Formation of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride by reacting methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate with hydrochloric acid in water." ] } | |
Numéro CAS |
1217792-89-6 |
Nom du produit |
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride |
Formule moléculaire |
C10H13ClFNO2 |
Poids moléculaire |
233.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



